Regioisomeric Selectivity: Sigma-2 vs. Sigma-1 Receptor Affinity
4-(Piperidin-4-yl)butanamide demonstrates a distinct selectivity profile for the sigma-2 receptor over the sigma-1 receptor, a feature that contrasts with many other piperidine-based ligands. In a cross-study comparison using inhibition constant (Ki) data, this compound exhibits an approximately 9.3-fold selectivity for the sigma-2 receptor (Ki = 90 nM) [1] over the sigma-1 receptor (Ki = 841 nM) [2] when measured in rat PC12 cells and guinea pig brain membranes, respectively. This selectivity ratio is a key differentiator from its regioisomer, N-(Piperidin-4-yl)butanamide, for which sigma receptor affinity data is notably absent in public databases .
| Evidence Dimension | Sigma-2 vs. Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Sigma-2 Ki = 90 nM; Sigma-1 Ki = 841 nM |
| Comparator Or Baseline | N-(Piperidin-4-yl)butanamide (CAS 70724-67-3): No reported sigma receptor affinity |
| Quantified Difference | 9.3-fold sigma-2 selectivity; baseline activity absent in comparator |
| Conditions | Target: Sigma-2 (rat PC12 cells); Sigma-1 (guinea pig brain membranes) |
Why This Matters
For studies targeting the sigma-2 receptor (TMEM97), this compound provides a quantifiable selectivity window over sigma-1, a critical parameter for reducing off-target effects and ensuring assay specificity compared to non-selective piperidine scaffolds.
- [1] BindingDB. (n.d.). Affinity data for BDBM50604967 (CHEMBL1698776). BindingDB. View Source
- [2] BindingDB. (n.d.). Affinity data for BDBM50604967 (CHEMBL1698776). BindingDB. View Source
